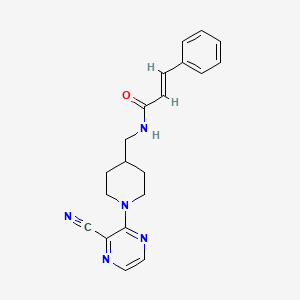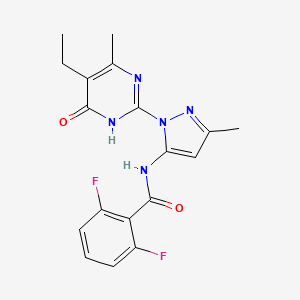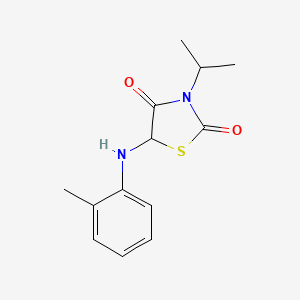
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, also known as ITD, is a thiazolidine derivative. It has a molecular formula of C13H16N2O2S and a molecular weight of 264.34. This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
Thiazolidine motifs, which include 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The thiazolidine motif, which is a part of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, is a five-membered heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis
Thiazolidine motifs, including 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, are used as vehicles in the synthesis of valuable organic combinations . They have been synthesized using various synthetic approaches to improve their selectivity, purity, product yield, and pharmacokinetic activity .Applications De Recherche Scientifique
- Researchers have investigated the antimicrobial potential of this compound against various bacterial and fungal strains. The synthesized analogues showed moderate to promising activity against microbial species, with MIC (minimum inhibitory concentration) values ranging from 7.3 µM to 26.3 µM .
- The compound was evaluated for its antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. Among the synthesized analogues, one specific molecule (H5) exhibited significant antioxidant activity (IC50 = 14.85 μg/mL) .
- The anticancer potential of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione derivatives was assessed against DU-145 cancer cell lines using the MTT assay. While the results indicated mild anticancer activity, further investigations may reveal additional insights .
- In-silico ADME (absorption, distribution, metabolism, and excretion) studies were conducted to evaluate the drug-likeness of the synthesized analogues. All compounds were found to be drug-like, which is essential for their potential as pharmaceutical agents .
- Physicochemical parameters and spectral techniques (such as 1H-NMR, IR, and MS) were used to establish the chemical structures of the synthesized molecules .
- Researchers explored the impact of various substituents on the aliphatic/aromatic amines used in the synthesis of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione derivatives. These substituents significantly influenced the compound’s antimicrobial, antioxidant, and anticancer properties .
Antimicrobial Activity
Antioxidant Properties
Anticancer Research
Drug-Likeness Assessment
Chemical Structure Elucidation
Structure-Activity Relationship (SAR)
Mécanisme D'action
Target of Action
The primary targets of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) . These receptors play a crucial role in cell proliferation and survival, making them key targets in cancer therapy .
Mode of Action
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione interacts with its targets by inhibiting the tyrosine kinases of VEGFR-2 and EGFR . This inhibition disrupts the signaling pathways that promote cell growth and division, thereby exerting an anticancer effect .
Biochemical Pathways
The compound affects the VEGFR-2 and EGFR pathways, which are involved in cell proliferation, survival, and angiogenesis . By inhibiting these pathways, 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can prevent tumor growth and metastasis .
Pharmacokinetics
These compounds are designed to improve selectivity, purity, product yield, and pharmacokinetic activity .
Result of Action
The molecular and cellular effects of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It has shown significant anticancer activities against various human tumor cell lines, including HepG2, A549, MCF-7, and HCT-116 .
Action Environment
The action, efficacy, and stability of 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione can be influenced by various environmental factors. It’s worth noting that the design and synthesis of thiazolidine-2,4-dione derivatives often consider factors such as atom economy, cleaner reaction profile, and catalyst recovery .
Orientations Futures
Thiazolidine motifs, including 3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione, have shown varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety, and future research could focus on developing multifunctional drugs and improving their activity .
Propriétés
IUPAC Name |
5-(2-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-7-5-4-6-9(10)3/h4-8,11,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWXSPNBNZNKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-5-(o-tolylamino)thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


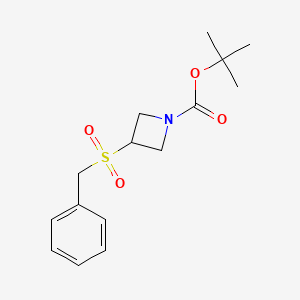

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)
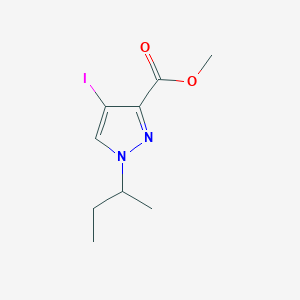
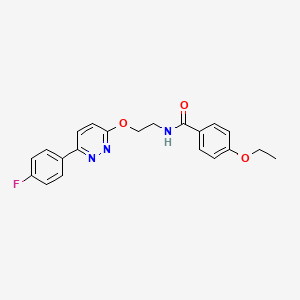
![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)
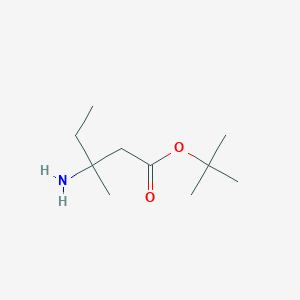
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)
![7-(5-chloro-2-methylphenyl)-2-(3,4-dimethoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2519894.png)
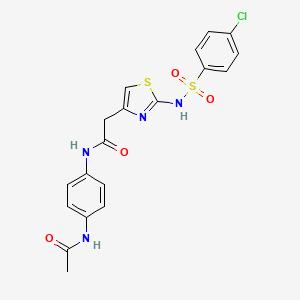
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2519897.png)
